
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is a chemical compound with the molecular formula C8H6O3 It is known for its unique structure, which includes a cyclopentadiene ring substituted with hydroxymethylidene and dicarbaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde typically involves the reaction of cyclopentadiene with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hydroxymethyl derivative, which is then oxidized to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde groups can form Schiff bases with amines, while the hydroxymethylidene group can undergo nucleophilic attack. These reactions are facilitated by the electron-rich cyclopentadiene ring, which stabilizes intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminomethylene-cyclopenta-2,5-diene-1,2-dicarbaldehyde: Similar structure but with a dimethylaminomethylene group instead of hydroxymethylidene.
Cyclopenta-2,5-diene-1,2-dicarbaldehyde: Lacks the hydroxymethylidene group, making it less reactive.
Hydroxymethylcyclopentadiene: Similar but lacks the dicarbaldehyde groups.
Uniqueness
4-(Hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde is unique due to the combination of hydroxymethylidene and dicarbaldehyde groups on a cyclopentadiene ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
90321-80-5 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
4-(hydroxymethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-3-6-1-7(4-10)8(2-6)5-11/h1-5,9H |
Clé InChI |
IEJALHSKWNRHPS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC1=CO)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
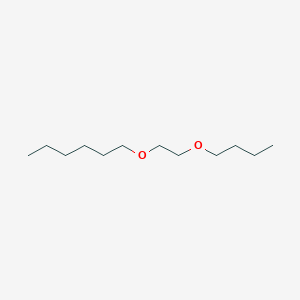
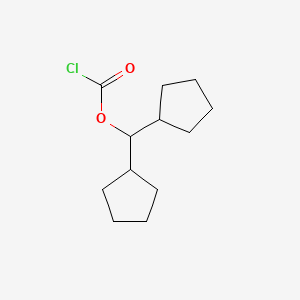
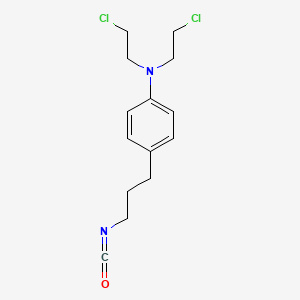
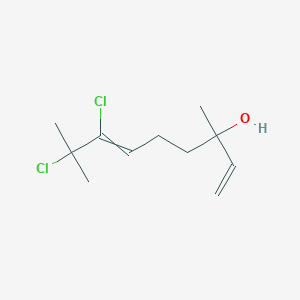
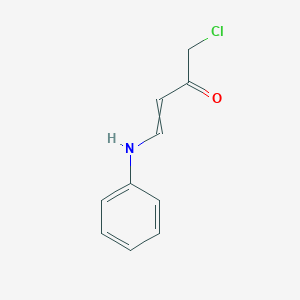
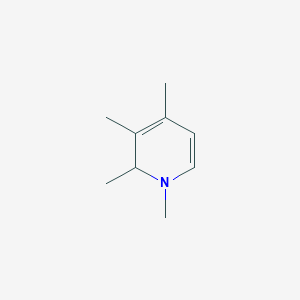
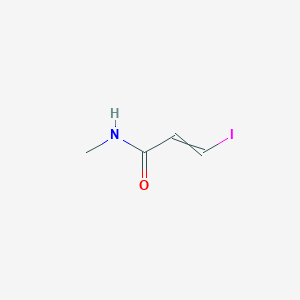
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
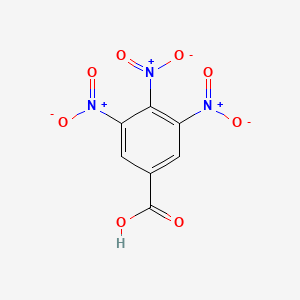
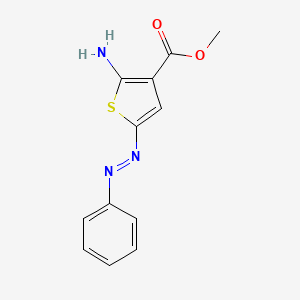
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
